4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
CAS No.: 2059015-10-8
Cat. No.: VC4440277
Molecular Formula: C14H18ClN3O
Molecular Weight: 279.77
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2059015-10-8 |
|---|---|
| Molecular Formula | C14H18ClN3O |
| Molecular Weight | 279.77 |
| IUPAC Name | 5-(4-methylphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
| Standard InChI | InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H |
| Standard InChI Key | HHXVWGHQMZTZNF-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl |
Introduction
Chemical Identity and Physicochemical Properties
The compound belongs to the class of 1,2,4-oxadiazole derivatives, which are notable for their bioisosteric properties and therapeutic potential . Its molecular formula is C₁₄H₁₈ClN₃O, with a molecular weight of 279.77 g/mol. Key structural features include:
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A piperidine ring at position 4 of the oxadiazole core.
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A 4-methylphenyl group at position 5 of the oxadiazole.
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A hydrochloride counterion improving solubility and stability .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O | |
| Molecular Weight | 279.77 g/mol | |
| logP (Partition Coefficient) | 4.24 (predicted) | |
| Solubility | Water-soluble (HCl salt form) | |
| Melting Point | 98–99°C (base compound) |
The hydrochloride salt’s polar surface area (50.56 Ų) and hydrogen bond acceptor count (5) suggest moderate membrane permeability, aligning with its potential CNS activity .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives. A representative route includes:
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Formation of Amidoxime: Piperidine-4-carboxylate reacts with hydroxylamine to form the amidoxime intermediate .
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Oxadiazole Ring Closure: The amidoxime undergoes cyclization with 4-methylbenzoyl chloride in the presence of coupling agents (e.g., T3P or DCC) .
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Salt Formation: The free base is treated with HCl to yield the hydrochloride salt .
Characterization Techniques
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IR Spectroscopy: Peaks at 1650–1700 cm⁻¹ (C=N stretch) and 1250 cm⁻¹ (N–O stretch) confirm oxadiazole formation .
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NMR: ¹H-NMR signals at δ 2.35 (piperidine CH₂), 7.25–7.65 (aromatic protons), and 8.10 (oxadiazole proton) .
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Mass Spectrometry: Molecular ion peak at m/z 243.3 (base compound) and 279.8 (HCl salt) .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity:
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Gram-negative bacteria: MIC values of 8–32 µg/mL against E. coli and P. aeruginosa .
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Fungi: 70% inhibition of C. albicans at 50 µM .
Mechanistically, it disrupts microbial cell wall synthesis by inhibiting penicillin-binding proteins (PBPs) .
Neurological Applications
The piperidine moiety enables blood-brain barrier penetration, supporting potential use in:
Pharmacological Applications
Table 2: Therapeutic Applications and Efficacy
Comparative Analysis with Related Compounds
Table 3: Structural Analogs and Activities
The 4-methylphenyl group enhances lipophilicity, improving CNS penetration compared to chlorinated analogs .
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